molecular formula C8H8N4OS B3199424 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide CAS No. 1016852-31-5

2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide

Cat. No.: B3199424
CAS No.: 1016852-31-5
M. Wt: 208.24 g/mol
InChI Key: ZEYBCNRGCKVFNL-UHFFFAOYSA-N
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Description

The compound “2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide” is a heterocyclic compound . It is related to the class of compounds known as triazoles, which are nitrogenous heterocyclic moieties . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

Triazole compounds, including “this compound”, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Research has highlighted the significance of [1,2,4]triazolo[4,3-a]pyridin-2-yl derivatives, like 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide, in synthesizing diverse heterocyclic compounds. These compounds, including oxadiazole, thiadiazole, and triazolopyridine derivatives, have been synthesized through various cyclization and condensation reactions. Their structures have been elucidated through spectral and analytical data, underlining the chemical versatility of this moiety for generating novel heterocyclic frameworks (El‐Sayed et al., 2008; Abdelriheem et al., 2017).

Innovative Synthetic Routes

Notable advancements in synthetic routes have been observed, particularly in the construction of the triazolopyridine skeleton. Strategies involving phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation have been employed for efficient synthesis, featuring short reaction times and high yields. This highlights the compound's role in facilitating novel synthesis methods for biologically significant compounds (Zheng et al., 2014).

Biological Activity and Pharmaceutical Interest

Derivatives of this compound have demonstrated a broad spectrum of biological activities. For instance, certain triazolopyridine and triazolothiadiazole derivatives linked with a chromone moiety have shown promising antimicrobial activities, highlighting their potential in medical applications (Ali & Ibrahim, 2010). Moreover, triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety have displayed significant fungicidal activities against various phytopathogens, marking their importance in the field of agricultural chemistry (Bai et al., 2020).

Properties

IUPAC Name

2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS/c9-6(14)5-12-8(13)11-4-2-1-3-7(11)10-12/h1-4H,5H2,(H2,9,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYBCNRGCKVFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide
Reactant of Route 2
Reactant of Route 2
2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide
Reactant of Route 3
2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide
Reactant of Route 4
2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide
Reactant of Route 5
2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide
Reactant of Route 6
2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide

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